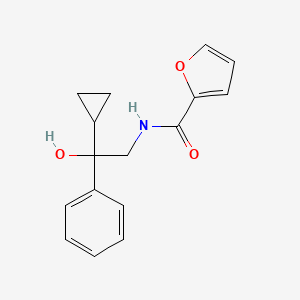

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide” is a synthetic opioid, closely related to fentanyl . It’s part of a class of drugs known as fentanyl analogs . These drugs have gained popularity in recent years, particularly in North America and Europe .

Synthesis Analysis

The synthesis of this compound involves a reaction of nor-furanylfentanyl with phenacyl chloride in the presence of sodium bicarbonate. The reaction mixture is heated at 90 °C for 3 hours. After cooling the reaction mixture to room temperature, sodium borohydride is added .Molecular Structure Analysis

The molecular structure of this compound is similar to that of fentanyl, with the addition of a furan ring in its structure .Chemical Reactions Analysis

The metabolism of this compound was investigated by incubating fresh human hepatocytes with 10 µM of the compound at 37 °C for 48 hours in an atmosphere of 5% CO2. After incubation, the culture medium was deproteinized and analyzed by liquid chromatography/mass spectrometry. Four metabolites were detected: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Synthesis of Epoxy Resins

Furan derivatives have been used in the synthesis of epoxy resins . They have been used to produce more sustainable polymers . This is particularly important in the context of global warming and environmental issues .

Fungicidal Activity

Some furan derivatives have been found to have fungicidal activity . They have been tested against different strains of Botrytis cinerea .

Anti-Ulcer Activity

Furan has a variety of therapeutic advantages, such as anti-ulcer .

Diuretic Activity

Furan derivatives have been found to have diuretic activity .

Muscle Relaxant

Furan derivatives have been used as muscle relaxants .

Anti-Inflammatory, Analgesic, and Antidepressant

Furan derivatives have been used for their anti-inflammatory, analgesic, and antidepressant properties .

Mécanisme D'action

Target of Action

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, also known as F6200-3471, is a synthetic opioid and is structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

F6200-3471, like other opioids, interacts with its targets by binding to the opioid receptors, which leads to a decrease in the perception of pain . This compound is an analog of fentanyl and has been sold as a designer drug . It has an ED50 value of 0.02 mg/kg in mice , making it approximately one fifth as potent as fentanyl .

Biochemical Pathways

This inhibition can lead to an increase in dopamine levels, resulting in analgesia or pain relief .

Pharmacokinetics

Like other opioids, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of F6200-3471’s action is analgesia or pain relief, due to its interaction with the opioid receptors . Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening .

Action Environment

The action, efficacy, and stability of F6200-3471 can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the route of administration

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKWGBPWLZSBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)

![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)

![N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503588.png)

![N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503606.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)

![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)

![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)

![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)

![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)

![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)